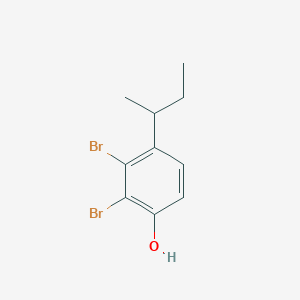
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde is an organic compound with the molecular formula C₁₃H₁₈O It is a derivative of indene, featuring a tetramethyl substitution and an aldehyde functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde typically involves the following steps:
Starting Material: The synthesis begins with 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents to achieve efficient formylation.
化学反応の分析
Types of Reactions
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The methyl groups can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine) can be used under controlled conditions.
Major Products
Oxidation: 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid.
Reduction: 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
科学的研究の応用
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde depends on its specific application. In general, the aldehyde group can participate in various chemical reactions, forming covalent bonds with nucleophiles. This reactivity is crucial for its role as an intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene: Lacks the aldehyde functional group.
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde.
1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-methanol: Contains a primary alcohol group instead of an aldehyde.
Uniqueness
The presence of the aldehyde group in 1,5,6,7-Tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde makes it a versatile intermediate in organic synthesis, allowing for further functionalization and derivatization. This distinguishes it from its similar compounds, which lack the reactivity associated with the aldehyde group.
特性
CAS番号 |
88633-09-4 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
1,5,6,7-tetramethyl-2,3-dihydro-1H-indene-4-carbaldehyde |
InChI |
InChI=1S/C14H18O/c1-8-5-6-12-13(7-15)10(3)9(2)11(4)14(8)12/h7-8H,5-6H2,1-4H3 |
InChIキー |
BMIKIAXFXKJUQJ-UHFFFAOYSA-N |
正規SMILES |
CC1CCC2=C(C(=C(C(=C12)C)C)C)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Benzyl(methyl)amino]propanedioic acid](/img/structure/B14394326.png)
![2-[Bis(4-fluorophenyl)methylidene]-1lambda~4~,3-dithian-1-one](/img/structure/B14394334.png)


![1,4-Diamino-2,3-bis[4-(octyloxy)phenoxy]anthracene-9,10-dione](/img/structure/B14394369.png)







![5-(Pyridin-3-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B14394415.png)
![N-(4-{[6-(1H-Benzimidazol-1-yl)hexyl]oxy}phenyl)acetamide](/img/structure/B14394424.png)
